1-Boc-4-(2-Aminophenyl)piperazine

Description

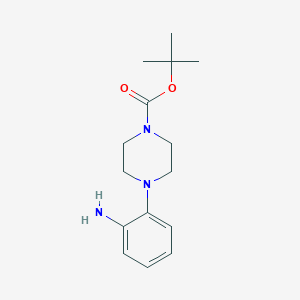

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQGWAWYKFYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383750 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170017-74-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170017-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-(2-aminophenyl)piperazine chemical properties

An In-depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Reactivity, and Applications

Introduction

This compound, also known by its IUPAC name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure uniquely combines a piperazine ring, an aniline moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a versatile scaffold for the synthesis of complex molecules and diverse compound libraries.

The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, known for its ability to improve critical physicochemical properties such as aqueous solubility and bioavailability. The presence of the Boc group on one of the piperazine nitrogens strategically prevents its participation in reactions, thereby enabling selective functionalization at the other reactive sites: the secondary piperazine nitrogen and the primary aromatic amine. This differential reactivity is the cornerstone of its utility as a synthetic building block. This guide offers a comprehensive overview of the chemical properties, reactivity, and applications of this valuable intermediate for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170017-74-0 | [1][2] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |

| Molecular Weight | 277.36 - 277.37 g/mol | [1][2] |

| Appearance | Beige or white to pale brown crystals/solid powder | [1][3] |

| Melting Point | 103-109 °C | [1] |

| Boiling Point | 416.298 °C at 760 mmHg | [2] |

| Purity | ≥95-98% | [1][2][4] |

| Storage Conditions | Store at 0-8°C in a dry, dark place under an inert atmosphere. | [1][4] |

| Synonyms | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate, 2-(4-BOC-Piperazin-1-YL)aniline, 4-(2-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | [1][2] |

| InChI Key | LNDQGWAWYKFYAO-UHFFFAOYSA-N | [4] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three nitrogen atoms, which can be addressed sequentially.

Synthesis Pathway

A common and efficient method for synthesizing N-aryl piperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the critical carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, 1-Boc-piperazine is coupled with a suitable 2-substituted aniline precursor, such as 2-bromoaniline or 2-iodoaniline. The Boc group's steric bulk and electronic properties ensure that the coupling occurs selectively at the unprotected secondary amine of the piperazine.

Caption: Buchwald-Hartwig amination workflow for synthesis.

Differential Reactivity

The molecule's design allows for a hierarchical approach to chemical modification:

-

Primary Aromatic Amine (-NH₂): This is the most nucleophilic site under neutral or basic conditions. It readily undergoes standard aniline reactions such as acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination. This site is the primary handle for introducing the first point of molecular diversity.

-

Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions. Its function is to deactivate this nitrogen, preventing side reactions. It is efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent) to reveal the secondary amine.

-

Secondary Piperazine Amine (Post-Deprotection): Once the Boc group is removed, a secondary amine is unmasked. This site can then be functionalized through a second round of reactions, such as alkylation, acylation, or another Buchwald-Hartwig coupling, introducing a second point of diversity.

Caption: Selective functionalization workflow.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[1] Its structure is frequently found in compounds designed as potential antidepressants, anxiolytics, and antipsychotics.[1]

-

Scaffold for CNS Agents: The arylpiperazine motif is a classic pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors. The ortho-amino group provides a vector for building out complex side chains that can interact with specific sub-pockets within a receptor binding site, enhancing both affinity and selectivity.

-

Library Synthesis: The molecule's capacity for sequential, selective functionalization makes it ideal for generating large libraries of related compounds for high-throughput screening.[5] This strategy accelerates the discovery of new drug candidates by systematically exploring the chemical space around the core scaffold.[1]

-

Intermediate for Complex Molecules: Beyond CNS applications, it serves as a building block for more intricate molecular architectures used in various therapeutic areas, including oncology and infectious diseases.[1] Its ability to undergo a wide range of chemical transformations makes it a highly valuable component in multi-step synthetic campaigns.[1]

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of common transformations involving this compound.

Protocol 1: Boc Group Deprotection

This procedure unmasks the secondary piperazine amine for subsequent functionalization.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1-0.2 M concentration).

-

Acid Addition: To the stirred solution at 0 °C, add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), 2-4 equivalents.

-

A 4M solution of HCl in 1,4-dioxane, 4-5 equivalents.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Redissolve the residue in a minimal amount of solvent and precipitate the product salt by adding a non-polar solvent like diethyl ether.

-

Alternatively, neutralize the acidic solution with a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).

-

-

Purification: The resulting amine salt or free base can often be used directly or purified further by crystallization or column chromatography if necessary.

Protocol 2: Acylation of the Aromatic Amine

This protocol demonstrates the selective functionalization of the aniline nitrogen.

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Let the reaction proceed for 2-16 hours, monitoring by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: The compound is classified with the following GHS hazard statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended between 0-8°C under an inert atmosphere to maintain stability and prevent degradation.[1][4]

Conclusion

This compound is a strategically designed and highly effective synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, sequential modifications. The presence of the Boc protecting group is key to this strategy, enabling chemists to build molecular complexity in a predictable manner. For researchers in drug discovery, this compound offers a reliable and versatile starting point for the synthesis of novel therapeutics, particularly in the realm of CNS disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory.

References

- 170017-74-0 | Chemical Name : this compound.

- tert-Butyl 4-(2-aminoethyl)

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem. [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 170017-74-0 | this compound - Synblock [synblock.com]

- 3. 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 170017-74-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate structure

An In-depth Technical Guide to tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

Executive Summary: tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a pivotal bifunctional organic molecule, serving as a highly versatile building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine ring and an ortho-phenylenediamine moiety, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of its synthesis, structural properties, and critical applications, particularly in the construction of heterocyclic scaffolds for drug discovery. The strategic importance of the ortho-amino group in forming fused ring systems, such as benzimidazoles—a common core in kinase inhibitors—is a central theme. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Strategic Synthetic Intermediate

tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS No. 201741-07-1) is a key intermediate in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The aniline nitrogen atoms possess nucleophilic character, while the piperazine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, remains inert to many reaction conditions. The Boc group can be selectively removed under acidic conditions, revealing a secondary amine for further functionalization.

The defining feature of this molecule is the 1,2-diamine arrangement on the phenyl ring. This ortho-diamine motif is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocycles. This strategic positioning distinguishes it from its more commonly documented isomer, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, and is fundamental to its role in constructing complex molecular architectures for drug candidates.

Physicochemical and Structural Properties

The structural and physical properties of this compound are essential for its use in synthesis, dictating solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate |

| CAS Number | 201741-07-1 |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.37 g/mol |

| Appearance | Typically a solid, ranging from light yellow to brown |

| Storage | Store in a cool, dark place under an inert atmosphere |

Synthesis and Manufacturing Pathway

The most common and industrially scalable synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a two-step process. This pathway is valued for its high efficiency and the ready availability of starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the reaction of 1-Boc-piperazine with an activated ortho-dihalo or nitro-halo benzene, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing effect of the nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by the secondary amine of the Boc-piperazine. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base such as potassium carbonate to scavenge the generated acid.

Step 2: Nitro Group Reduction

The intermediate, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate, is then reduced to the target aniline. The most common method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its clean conversion and high yields. Alternative reduction methods include the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), which can be useful if certain functional groups are sensitive to hydrogenation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

-

To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.

Step 2: Synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

-

Dissolve the intermediate from Step 1 in a solvent such as methanol or ethyl acetate.

-

Add 5-10 mol% of palladium on carbon (10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 50 psi).

-

Stir vigorously at room temperature for 12-16 hours until the reaction is complete.[1]

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1]

-

Concentrate the filtrate under reduced pressure to yield the final product, which can be used without further purification or recrystallized if necessary.[1]

Caption: General synthetic workflow for tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

Spectroscopic and Analytical Characterization

Confirmation of the structure is typically achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (~6.6-7.2 ppm).- Piperazine Protons: Broad signals around ~3.0-3.6 ppm.- Boc Protons: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9H.- Amine Protons: A broad singlet (NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~115-150 ppm range.- Boc Carbonyl: Signal around 154 ppm.- Boc Quaternary Carbon: Signal around 80 ppm.- Piperazine Carbons: Signals in the ~45-55 ppm range.- Boc Methyl Carbons: Signal around 28 ppm. |

| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z = 278.18. |

Applications in Drug Discovery and Medicinal Chemistry

The primary value of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate lies in its ability to serve as a scaffold for building complex heterocyclic systems. The ortho-diamine functionality is a direct precursor to benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in pharmacologically active molecules.

Precursor to Benzimidazole Kinase Inhibitors

The reaction of the ortho-diamine with aldehydes, carboxylic acids (or their derivatives), or cyanates is a classical and robust method for constructing the benzimidazole ring system. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors designed to treat cancers and inflammatory diseases. The piperazine moiety provides a convenient handle for modulating solubility and for introducing further diversity to target specific pockets within the kinase active site.

Caption: Formation of a benzimidazole core from the ortho-diamine precursor.

Role in PROTAC and Linker Chemistry

Derivatives of aminophenyl piperazines are also utilized in the development of linkers for Proteolysis Targeting Chimeras (PROTACs).[2][3] The aniline nitrogen can be acylated or alkylated to connect to a warhead that binds a target protein, while the piperazine nitrogen (after deprotection) can be linked to an E3 ligase-binding moiety. This dual functionality makes it a valuable component in the PROTAC toolkit.[2][3]

Safety, Handling, and Storage

As with many aniline derivatives, tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.[7]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[5]

Conclusion

tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a high-value synthetic intermediate whose strategic importance is defined by its ortho-diamine functionality. This structural feature provides a reliable and versatile entry point for the synthesis of benzimidazoles and other fused heterocyclic systems that form the core of numerous targeted therapeutics, particularly kinase inhibitors. Its robust two-step synthesis and orthogonal protecting group strategy ensure its continued and widespread use in both discovery and process chemistry laboratories.

References

- PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

- Supporting Inform

- PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

- Angene Chemical. Safety Data Sheet - tert-Butyl 4-(4-aminophenyl)

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- J&K Scientific LLC. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Wikipedia. 1-Boc-4-AP. [Link]

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- lookchem. Cas 170911-92-9,4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]

- NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

Sources

- 1. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. angenechemical.com [angenechemical.com]

- 7. lookchem.com [lookchem.com]

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine (CAS 170017-74-0): A Cornerstone Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, success is often predicated on the modular and efficient assembly of complex molecular architectures. This compound, identified by its CAS number 170017-74-0, has emerged as a preeminent building block of significant strategic value.[1] This compound masterfully combines two critical functionalities within a single, stable scaffold: a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and an ortho-substituted aminophenyl moiety.

The Boc group serves as a robust protecting group, enhancing the compound's stability and allowing for selective reactions at other sites.[1] It effectively deactivates the adjacent nitrogen, preventing side reactions while enabling its clean removal under acidic conditions later in a synthetic sequence. The 2-aminophenyl group, with its nucleophilic aniline nitrogen and specific ortho-substitution pattern, provides a crucial vector for building out molecular complexity, often forming a key interaction point in biologically active molecules.[1] This guide, intended for researchers and drug development professionals, will provide a comprehensive technical overview of this versatile intermediate, from its fundamental properties and synthesis to its application in the creation of next-generation therapeutics.

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is typically supplied as beige crystalline solid, and its key physicochemical properties are summarized below.[1]

Physicochemical Data Table

| Property | Value | Reference(s) |

| CAS Number | 170017-74-0 | [1][2] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2][3] |

| Molecular Weight | 277.37 g/mol | [1][3] |

| Appearance | Beige crystals / solid | [1] |

| Melting Point | 103-109 °C | [1] |

| Purity | Typically ≥95% - 98% (by LC) | [1][2] |

| Storage | 0-8°C, inert atmosphere, dark | [1] |

| InChI Key | LNDQGWAWYKFYAO-UHFFFAOYSA-N |

Structural & Spectroscopic Analysis

The structure of this compound dictates its reactivity and its characteristic spectroscopic signature. The molecule's two key regions—the aromatic ring and the Boc-protected piperazine—give rise to distinct and predictable signals in NMR, MS, and IR analyses.

Caption: Key functional regions of the molecule.

-

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show characteristic signals for all 23 protons. The tert-butyl group of the Boc protector will present as a sharp, strong singlet at approximately 1.4-1.5 ppm. The eight protons of the piperazine ring will appear as two distinct multiplets in the 2.9-3.7 ppm range, reflecting their different chemical environments. The aromatic protons on the aminophenyl ring will typically appear between 6.6 and 7.2 ppm, exhibiting complex splitting patterns due to ortho and meta coupling. The two protons of the primary amine (-NH₂) will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy (Expected): The carbon spectrum will show 15 distinct signals. The Boc group will be identified by signals around 28.5 ppm (for the three methyl carbons) and ~80 ppm (for the quaternary carbon). The piperazine carbons will resonate in the 40-55 ppm region. The six aromatic carbons will appear in the 115-150 ppm range, with their exact shifts influenced by the electron-donating amine group and the piperazine substituent. The carbonyl carbon of the Boc group will be found downfield, around 155 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a strong protonated molecular ion [M+H]⁺ at m/z 278.37. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da), leading to significant fragment ions.

Section 2: Synthesis & Mechanistic Considerations

The synthesis of this compound is a well-established process in chemical manufacturing, typically achieved via a two-step sequence involving aromatic nucleophilic substitution (SNAr) followed by a reduction. This route is favored for its reliability, scalability, and use of readily available starting materials.

The core logic of this synthesis is to first couple the Boc-protected piperazine with a nitrated aromatic ring. The nitro group is a strong electron-withdrawing group, which "activates" the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of the piperazine. Following the successful coupling, the nitro group is then chemically reduced to the desired primary amine, yielding the final product.

Caption: A typical two-step synthesis workflow.

Protocol 1: Representative Synthesis

This protocol is a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding to the next step or workup.

Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

-

Reactor Setup: To a magnetically stirred solution of 1-Boc-piperazine (1.0 eq) in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the slurry. The choice of a fluoro-substituted arene is causal; fluorine is an excellent leaving group for SNAr reactions.[4]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC/LC-MS.

-

Workup & Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[4] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitro-intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Reduction)

-

Catalytic Hydrogenation (Preferred Method): Dissolve the crude intermediate from Step 1 in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~10% by weight).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours. The reaction is self-validating as the disappearance of the yellow color of the nitro compound often indicates completion.

-

Filtration & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4] Rinse the pad with the reaction solvent.

-

Final Product: Concentrate the combined filtrates under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Section 3: Analytical Characterization & Quality Control

For a building block used in pharmaceutical synthesis, purity is paramount. The presence of residual starting materials or side products can have significant downstream consequences. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Caption: Workflow for purity analysis by HPLC.

Protocol 2: Purity Determination by RP-HPLC

This protocol provides a robust method for quantifying the purity of the final product.[5]

-

System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice due to the moderate polarity of the analyte.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water, Mobile Phase A) and an organic solvent (e.g., Acetonitrile, Mobile Phase B). The choice of formic acid is to ensure the aniline nitrogen is protonated, leading to better peak shape.

-

Elution: A gradient elution is often optimal, for example: starting at 10% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the aromatic ring will have strong absorbance.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution. Purity is calculated from the resulting chromatogram using the area percent normalization method.

Section 4: Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its application as a versatile scaffold in drug discovery. It is a key intermediate in the synthesis of a wide range of biologically active compounds, including treatments for neurological disorders and kinase inhibitors for oncology.[1][6]

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors require a specific "hinge-binding" motif, which often involves a heterocyclic system capable of forming hydrogen bonds with the kinase enzyme's backbone. The 2-aminophenylpiperazine core is an excellent precursor for constructing such motifs. For example, the primary aniline can be acylated or used in a condensation reaction to form a pyrimidine, quinazoline, or other heterocyclic ring system, a common feature in many FDA-approved kinase inhibitors.[7] A novel series of potent JNK (c-jun N-terminal kinase) inhibitors were developed from piperazine amides, highlighting the utility of this scaffold.[6][8]

Caption: Synthetic logic from building block to final drug.

The synthetic utility is clear: the ortho-diamine functionality can be used to build the hinge-binding element, while the piperazine nitrogen, once deprotected, serves as an attachment point for a linker or a solubilizing group to target other regions of the kinase, thereby tuning the compound's potency and pharmacokinetic properties.[7]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as a warning-level hazard.

GHS Hazard Information Table

| Pictogram | Code | Hazard Statement | Reference(s) |

| GHS07 | H302 | Harmful if swallowed | [2] |

| GHS07 | H312 | Harmful in contact with skin | [2] |

| GHS07 | H315 | Causes skin irritation | [2] |

| GHS07 | H319 | Causes serious eye irritation | [2] |

| GHS07 | H332 | Harmful if inhaled | [2] |

| GHS07 | H335 | May cause respiratory irritation | [2] |

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light, as recommended between 0-8°C.[1] The compound is stable under these recommended storage conditions.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 170017-74-0) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique bifunctional nature, combining a protected, reactive piperazine with a versatile ortho-phenylenediamine precursor, provides a reliable and efficient starting point for the synthesis of complex, biologically active molecules.[1] From kinase inhibitors to CNS-active agents, the strategic incorporation of this building block continues to facilitate the development of novel therapeutics, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

- Pharmaffiliates. This compound. [Link]

- Zhang, T., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Ley, S.V., et al. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. [Link]

- PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

- LCGC International.

- Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 170017-74-0 | this compound - Synblock [synblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. combi-blocks.com [combi-blocks.com]

Physical and chemical properties of 1-Boc-4-(2-aminophenyl)piperazine

An In-Depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Protocols, and Scientific Insights

Abstract: This whitepaper provides a comprehensive technical examination of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple data sheet, this guide offers an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and chemical reactivity, grounded in mechanistic principles. Detailed, field-proven protocols for characterization, reaction monitoring, and purification are provided to ensure reproducibility and success in a laboratory setting. This document is designed for researchers, medicinal chemists, and process development professionals who require a practical and scientifically rigorous understanding of this versatile building block to accelerate drug discovery and development programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperazine heterocycle is a "privileged scaffold," a molecular framework that appears frequently in approved therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. This compound is a sophisticated derivative that capitalizes on this core structure. It presents two distinct, orthogonally reactive sites:

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group. Its presence allows for selective reactions at other positions of the molecule while preventing unwanted side reactions at the piperazine nitrogen it protects. This is a cornerstone of controlled, multi-step syntheses.

-

The Primary Aromatic Amine: The nucleophilic 2-aminophenyl moiety serves as a versatile handle for a wide array of transformations, including acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This bifunctional nature makes it an invaluable starting material for creating libraries of diverse compounds for high-throughput screening and for executing complex lead optimization strategies. A fundamental understanding of its properties is therefore not merely academic but a prerequisite for its efficient and effective application.

Core Physicochemical & Structural Data

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2][3] |

| Molecular Weight | 277.37 g/mol | [1][4] |

| Appearance | Beige to off-white or yellow crystalline solid | [1] |

| Melting Point | 103-109 °C | [1] |

| Boiling Point (Predicted) | 416.3 °C at 760 mmHg | [2] |

| Purity (Typical) | ≥95-97% | [1][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][5] |

Expert Insight: The melting point range indicates a compound of moderate crystallinity. The recommendation for refrigerated storage under an inert atmosphere is critical; phenyl piperazines can be susceptible to slow oxidation and degradation over time, especially if exposed to light and air.[6] Proper storage is essential to maintain purity and ensure reproducibility in experiments.

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is the definitive method for structural confirmation and purity assessment. The following sections detail the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) in ppm are based on the distinct electronic environments of the protons and carbons.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.7-7.1 (m, 4H): Protons of the disubstituted benzene ring.

-

δ 3.8 (br s, 2H): Protons of the primary amine (-NH₂). This peak will disappear upon shaking with D₂O.

-

δ 3.6-3.7 (t, 4H): Methylene protons on the piperazine ring adjacent to the Boc group (-N-CH₂ -).

-

δ 3.0-3.1 (t, 4H): Methylene protons on the piperazine ring adjacent to the phenyl group (Ar-N-CH₂ -).

-

δ 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This sharp singlet is a hallmark diagnostic signal.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 154.7: Carbonyl carbon of the Boc group.

-

δ ~142.1, 138.5, 121.8, 119.0, 118.4, 116.2: The six distinct carbons of the aromatic ring.

-

δ 80.0: The quaternary carbon of the Boc group (-C (CH₃)₃).

-

δ ~52.5: Carbons of the piperazine ring attached to the phenyl group.

-

δ ~44.0: Carbons of the piperazine ring shielded by the Boc group.

-

δ 28.4: The three equivalent methyl carbons of the Boc group (-C(CH₃ )₃).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ (protonated molecule) at m/z = 278.18. This is the primary ion observed in positive ion mode and is used to confirm the molecular weight.

Solubility Profile and Assessment

Solubility is a critical parameter for reaction setup, purification, and formulation. While exhaustive data is not publicly available, a qualitative assessment based on the structure is provided.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The large, nonpolar Boc group and aromatic ring dominate the molecule's character. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine groups. |

| Dichloromethane (DCM), Chloroform | Soluble | Effective solvents for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Ethyl Acetate, Acetonitrile | Soluble | Common solvents for organic synthesis and chromatography. |

Self-Validating Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, systematic method for determining an appropriate solvent for a reaction or analysis.

Caption: A systematic workflow for qualitative solubility determination.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable and selective reactivity.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions to unmask the second piperazine nitrogen, making it available for subsequent reactions.

Caption: Reaction diagram for the deprotection of the Boc group.

Trustworthy Protocol: Boc Deprotection & In-Process Control

-

Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in dioxane (2-3 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature.

-

Reaction Monitoring (Self-Validation): The reaction progress is easily monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

TLC: The product will be significantly more polar than the starting material and will have a much lower Rf value. The disappearance of the starting material spot is a reliable indicator of completion.

-

LC-MS: Monitor for the disappearance of the starting material peak (m/z 278.18) and the appearance of the product peak (m/z 178.13 for the free base).

-

-

Work-up: Upon completion, concentrate the mixture in vacuo. The resulting salt can be triturated with diethyl ether to yield a solid, or neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.

Causality Explained: The mechanism involves protonation of the Boc carbonyl, making it highly electrophilic and susceptible to cleavage, ultimately releasing the free amine, tert-butanol (which further decomposes), and CO₂. The dramatic change in polarity upon losing the large, greasy Boc group provides a robust and reliable method for monitoring the reaction's progress, making the protocol inherently self-validating.

Reactions at the Aromatic Amine

The 2-aminophenyl group is a nucleophile that can readily participate in reactions such as:

-

Amide bond formation: With acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC).

-

Sulfonamide formation: With sulfonyl chlorides.

-

Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.

Synthesis and Purification Pathway

A common and reliable synthesis involves a two-step process: Nucleophilic Aromatic Substitution (SNAAr) followed by nitro group reduction.

Caption: A representative two-step synthesis of the title compound.

Purification Protocol: Flash Column Chromatography

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry the silica completely.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting point is 9:1 hexanes:ethyl acetate.

-

Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Run the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate). Collect fractions.

-

Fraction Analysis: Spot fractions onto a TLC plate and visualize under UV light to identify fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Safety and Handling Precautions

Proper handling is essential for laboratory safety.

-

Hazard Identification: The compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]

References

- Pharmaffiliates.this compound.[Link]

- PubChem.tert-Butyl 4-(2-aminoethyl)

- PubMed.Stability of Synthetic Piperazines in Human Whole Blood.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 170017-74-0 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 170017-74-0 [sigmaaldrich.com]

- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. peptide.com [peptide.com]

A Senior Application Scientist's Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-aminophenyl)piperazine, a key building block in modern medicinal chemistry. The document details the compound's core physicochemical properties, its molecular formula, and precise molecular weight. Beyond these fundamentals, it delves into the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, presents a detailed workflow for its synthesis via Buchwald-Hartwig amination, and explores its critical applications in the development of novel therapeutics, particularly for neurological disorders. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and strategic utilization of this versatile intermediate.

Core Physicochemical Properties

This compound, also known by synonyms such as tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a Boc-protected piperazine and an aniline moiety.[1][2] This structure makes it an exceptionally valuable intermediate for introducing the 2-aminophenylpiperazine scaffold into more complex target molecules.[1] The Boc group provides stability and enables selective reactivity at the aniline nitrogen, making it a cornerstone for multi-step synthetic campaigns.[1][3]

The fundamental properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 170017-74-0 | [1][2][4] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][4][5][6] |

| Molecular Weight | 277.37 g/mol | [1][4][5] |

| Appearance | Beige crystals | [1][4] |

| Melting Point | 103 - 109 °C | [1][4] |

| Purity | Typically ≥95% - 98% (by LC) | [1][2] |

| Storage Conditions | Store at 0-8°C in a dry, sealed container | [1][5] |

The Strategic Role of the Boc Protecting Group

The utility of this compound in organic synthesis is fundamentally tied to the tert-butoxycarbonyl (Boc) group. In medicinal chemistry, piperazine scaffolds are common, but their two reactive nitrogen atoms can lead to undesired side reactions, such as di-substitution.[7] The Boc group "protects" one of the piperazine nitrogens, rendering it temporarily unreactive and thereby directing subsequent chemical modifications to other sites on the molecule.[3]

Causality of Choice: The Boc group is favored due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic conditions) while being easily and cleanly removable under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This selective reactivity is the cornerstone of its strategic value in complex syntheses.

Synthesis and Purification Workflow

The formation of the aryl-nitrogen bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[7][8] This method is widely recognized for its reliability and functional group tolerance. The reaction couples an aryl halide (or triflate) with an amine—in this case, 1-Boc-piperazine with a suitable 2-haloaniline derivative.

Expert Insight: The choice of ligand, base, and solvent is critical for achieving high yields. A bulky electron-rich phosphine ligand is often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system for the synthesis, purification, and confirmation of the final product.

-

Reaction Setup:

-

To a dry, oven-baked flask, add 1-Boc-piperazine (1.2 equivalents), 2-bromoaniline (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.

-

Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.

-

-

Validation:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should be ≥95% for use in subsequent research.[1]

-

Key Applications in Medicinal Chemistry

This compound is not an end product but a versatile building block for creating more elaborate molecules with therapeutic potential.[1] Its unique structure allows for diverse chemical transformations, making it an essential component in drug discovery pipelines.[1]

-

CNS Drug Development: The piperazine scaffold is a "privileged structure" frequently found in drugs targeting the central nervous system (CNS).[3][9] This compound is a key intermediate in the synthesis of potential antidepressants and anxiolytics.[1] Its derivatives have been explored for their affinity to dopamine (D2) and serotonin (5-HT1A) receptors, which are important targets for treating neurological and psychiatric disorders.[10]

-

Oncology and Anti-Infective Agents: The piperazine ring is a common feature in a wide range of therapeutic agents, including those for cancer and infectious diseases.[9] This intermediate provides a reliable entry point for incorporating the aminophenyl-piperazine motif into novel drug candidates.

-

Biochemical Research: It is used in structure-activity relationship (SAR) studies to understand how molecular modifications affect receptor binding and signaling pathways, helping to design drugs with enhanced efficacy and reduced side effects.[1][10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard statements and requires careful management.

| GHS Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields when handling this compound.[11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[12]

-

Storage: Keep the container tightly sealed and store in a refrigerator at 0-8°C.[1][5] Store in a dry place to prevent degradation.

References

- This compound | CAS 170017-74-0.

- 1-Boc-4-AP. Wikipedia. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

- Safety D

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Applications of piperazine scaffold in drug design.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 170017-74-0 | this compound - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfachemic.com [alfachemic.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic data for 1-Boc-4-(2-aminophenyl)piperazine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(2-aminophenyl)piperazine

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of this compound (CAS No. 170017-74-0). As a key intermediate in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders, rigorous characterization of this compound is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The molecular structure, with its distinct aromatic, piperazine, and Boc-protecting group moieties, lends itself to a multi-faceted analytical approach. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a complete and validated analytical profile of the molecule.

Molecular Structure and Overview

This compound is a bifunctional molecule featuring a piperazine ring substituted with an ortho-aminophenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other.

The strategic placement of the Boc group allows for selective reactions at the aniline nitrogen, making it a valuable building block in medicinal chemistry.[1]

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration). For this molecule, we expect distinct signals for the Boc, piperazine, and aminophenyl protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amino group.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals.

Expected Data & Interpretation:

The ¹H NMR spectrum is predicted to show signals corresponding to all 23 protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |

| Boc (-C(CH₃)₃) | ~1.48 | Singlet (s) | 9H | Protons on the tert-butyl group are equivalent and shielded, appearing as a sharp singlet. |

| Piperazine (-CH₂-N-Ar) | ~3.10 - 3.20 | Triplet (t) or Multiplet (m) | 4H | Protons on carbons adjacent to the electron-donating aminophenyl group. |

| Piperazine (-CH₂-N-Boc) | ~3.60 - 3.70 | Triplet (t) or Multiplet (m) | 4H | Protons on carbons adjacent to the electron-withdrawing Boc group are deshielded. |

| Aniline (-NH₂) | ~3.90 - 4.50 | Broad Singlet (br s) | 2H | Exchangeable protons; signal may be broad and its position can vary with concentration and solvent. |

| Aromatic (Ar-H) | ~6.70 - 7.10 | Multiplets (m) | 4H | Protons on the benzene ring, exhibiting complex coupling patterns due to their relative positions. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically needed.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Process similarly to ¹H NMR. Calibrate the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Data & Interpretation:

The structure contains 11 unique carbon environments (4 aromatic CH, 2 aromatic quaternary, 2 piperazine CH₂, 1 Boc C=O, 1 Boc quaternary C, and 1 Boc CH₃).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc (-C (CH₃)₃) | ~28.5 | Shielded aliphatic carbons of the tert-butyl group. |

| Piperazine (-C H₂-N-Boc) | ~45-50 | Aliphatic carbons adjacent to the Boc-substituted nitrogen. |

| Piperazine (-C H₂-N-Ar) | ~50-55 | Aliphatic carbons adjacent to the aromatic ring. |

| Boc (-C (CH₃)₃) | ~80.0 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen. |

| Aromatic (Ar-CH) | ~115-125 | Aromatic carbons with attached protons. |

| Aromatic (Ar-C-N) | ~135-145 | Quaternary aromatic carbons directly bonded to nitrogen atoms. |

| Boc (C=O) | ~154.8 | The carbonyl carbon of the carbamate, highly deshielded. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint."

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data & Interpretation:

The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Stretch (sp²) | Aromatic C-H |

| 2975 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (Piperazine & Boc) |

| 1695 - 1680 | C=O Stretch | Carbamate (-O-C=O) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-N Stretch | Amine & Carbamate |

| 1170 - 1140 | C-O Stretch | Carbamate |

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique serves as a final, definitive confirmation of the molecular identity, acting as a self-validating check on the proposed structure.

Caption: Workflow for HRMS Analysis using ESI-TOF.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Expected Data & Interpretation:

The primary goal is to match the experimentally measured mass to the theoretical mass.

-

Molecular Formula: C₁₅H₂₃N₃O₂

-

Theoretical Monoisotopic Mass: 277.1790 Da

-

Expected Ion ([M+H]⁺): The most abundant ion should be the protonated molecule.

-

Formula: C₁₅H₂₄N₃O₂⁺

-

Calculated Exact Mass: 278.1868 Da

-

-

Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass. For example, a measured mass of 278.1875 would be acceptable.

-

Other Potential Ions: A sodium adduct ([M+Na]⁺) at m/z 300.1688 may also be observed.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FT-IR, and HRMS provides a robust and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of the C-H framework, FT-IR confirms the presence of all key functional groups, and HRMS verifies the elemental composition with high precision. This orthogonal analytical approach ensures the identity, structure, and purity of the compound, which is a non-negotiable requirement for its use in subsequent research and drug development workflows.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(4), 289-296.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- SpectraBase. (n.d.). 1-Boc-piperazine.

- University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

An In-depth Technical Guide to the Solubility of 1-Boc-4-(2-aminophenyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-4-(2-aminophenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical, field-proven methodologies to empower researchers in their daily work.

Understanding the Molecule: Physicochemical Profile

This compound, also known as tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a piperazine ring substituted with a Boc-protected amine and an aminophenyl group.[1] This unique structure dictates its solubility behavior.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[2] The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent amine, which generally enhances its solubility in a variety of common organic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.37 g/mol | [1] |

| Appearance | Beige crystals | [1] |

| Melting Point | 103-109 °C | [1] |

| Purity | ≥ 95-97% | [1] |

| Storage Conditions | 0-8°C, in a dark, inert atmosphere | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The solubility of this compound is governed by the interplay of its structural features:

-

The Boc Group: This large, nonpolar tert-butyl group contributes significantly to the molecule's interaction with nonpolar and moderately polar aprotic solvents through van der Waals forces.[2]

-

The Piperazine and Aminophenyl Moieties: These nitrogen-containing heterocycles introduce polarity and the capacity for hydrogen bonding, particularly with protic solvents. The free amine on the phenyl ring is a hydrogen bond donor and acceptor, while the piperazine nitrogens are hydrogen bond acceptors.

-

Overall Molecular Structure: The combination of these groups results in a molecule with a balanced polarity, suggesting a broad solubility profile across different classes of organic solvents.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can effectively solvate both the polar and nonpolar regions of the molecule.

-

Moderate to Good Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions. A structurally related compound, 1-Boc-piperazine, is known to be soluble in methanol and ethanol.[4][5]

-

Limited Solubility: In highly nonpolar solvents like hexanes and cyclohexane, as the polar aminophenyl and piperazine groups will hinder dissolution.

-

Variable Solubility: In solvents like acetonitrile and dimethyl sulfoxide (DMSO), which are highly polar. While the molecule has polar features, strong solvent-solvent interactions in these cases might compete with solvation of the solute.

Experimental Determination of Solubility: A Validated Protocol

Objective:

To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Dichloromethane | Polar Aprotic | High | [Insert Experimental Data] |

| Ethyl Acetate | Polar Aprotic | High | [Insert Experimental Data] |

| Tetrahydrofuran | Polar Aprotic | High | [Insert Experimental Data] |

| Methanol | Polar Protic | Moderate to Good | [Insert Experimental Data] |

| Ethanol | Polar Protic | Moderate to Good | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | Variable | [Insert Experimental Data] |

| Toluene | Nonpolar | Low | [Insert Experimental Data] |

| Hexane | Nonpolar | Low | [Insert Experimental Data] |

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is paramount for:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The selection of an appropriate solvent system (a good solvent for dissolving and a poor solvent for precipitation) is fundamental for effective purification by crystallization.

-

Formulation Development: For drug development applications, solubility in various pharmaceutically acceptable solvents is a key determinant of the formulation strategy and potential delivery routes.[8]

-